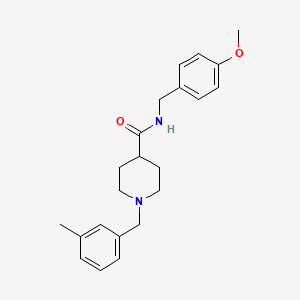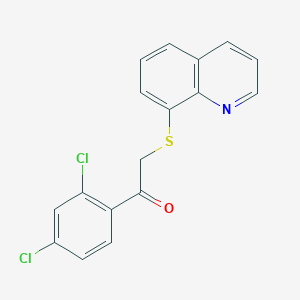
(butoxymethyl)(diphenyl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butoxymethyl)(diphenyl)phosphine oxide, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H17O2P. BDP is a phosphine oxide compound that has a unique chemical structure, making it a promising candidate for research in different areas.
作用機序
The mechanism of action of BDP is not fully understood, but it is believed to act as a radical scavenger and hydrogen donor. BDP can react with free radicals, such as peroxides, to form stable products, preventing them from initiating further reactions. BDP can also donate hydrogen atoms to stabilize radicals, preventing them from reacting with other molecules.
Biochemical and Physiological Effects:
BDP has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that BDP can induce apoptosis, or programmed cell death, in cancer cells. BDP has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using BDP in lab experiments is its high stability and low toxicity. BDP is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using BDP is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on BDP, including its potential applications in drug delivery systems, as a catalyst for organic reactions, and as a stabilizer for other materials. Further studies are also needed to understand the mechanism of action of BDP and its potential biochemical and physiological effects. Additionally, research on the optimization of the synthesis method and the development of new derivatives of BDP may lead to improved properties and potential applications.
合成法
There are several methods for synthesizing BDP, including the reaction of diphenylphosphine oxide with butoxymethyl chloride in the presence of a base or the reaction of diphenylphosphine oxide with butoxymethyl lithium in the presence of anhydrous solvents. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
BDP has been extensively studied for its potential applications in various fields, including catalysis, organic synthesis, and material science. One of the most promising applications of BDP is its use as a stabilizer for polymers, such as polyolefins. BDP has been shown to improve the thermal stability of polymers, making them more resistant to degradation at high temperatures.
特性
IUPAC Name |
[butoxymethyl(phenyl)phosphoryl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O2P/c1-2-3-14-19-15-20(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAGTZGDTMBBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5221986.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5221990.png)
![N-methyl-1-(1-{[1-(5-methyl-1,3-benzoxazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5221996.png)
![4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)

![2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5222005.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5222015.png)
![methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5222024.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)

amino]benzamide](/img/structure/B5222053.png)
![tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate](/img/structure/B5222066.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5222077.png)
![ethyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B5222083.png)